



# Application Notes and Protocols: In Vivo Imaging with Radiolabeled Fomepizole Hydrochloride

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Compound of Interest		
Compound Name:	Fomepizole hydrochloride	
Cat. No.:	B1600603	Get Quote

Disclaimer: The following application notes and protocols are proposed based on the known pharmacology of **fomepizole hydrochloride** and established methodologies in radiotracer development and in vivo imaging. To date, there is a lack of published literature on the successful radiolabeling of fomepizole for in vivo imaging purposes. Therefore, the information presented here is intended to serve as a conceptual framework for researchers and drug development professionals interested in exploring this novel application.

### Introduction

Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1][2] It is clinically approved as an antidote for methanol and ethylene glycol poisoning, where it acts by blocking the metabolic conversion of these substances into their toxic metabolites.[1][2][3] The primary target of fomepizole, ADH, is predominantly found in the liver and plays a crucial role in the metabolism of various alcohols and aldehydes.[4] The ability to non-invasively quantify the distribution and density of ADH in vivo could provide valuable insights into liver function, alcohol-related pathologies, and certain types of cancer where ADH expression is altered.[5]

This document outlines a proposed methodology for the development and application of a radiolabeled fomepizole analog, specifically [11C]fomepizole, as a novel radiotracer for Positron Emission Tomography (PET) imaging of ADH.



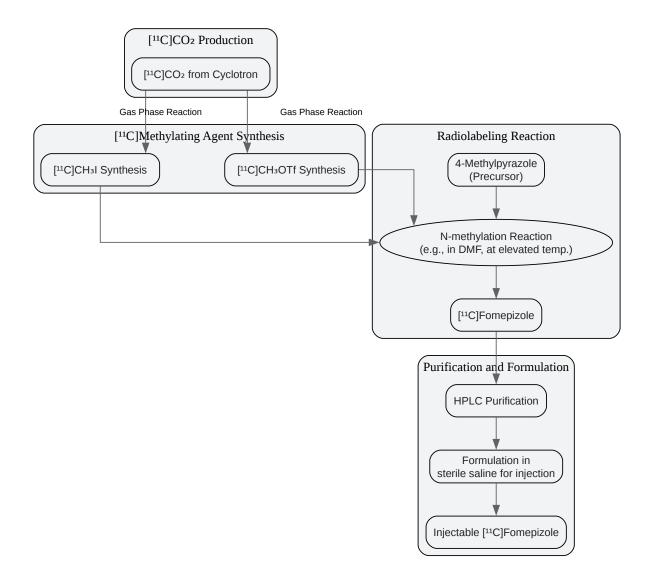
# **Proposed Applications**

- Non-invasive assessment of hepatic ADH expression: Quantifying ADH levels in the liver could serve as a biomarker for various liver diseases.
- Oncological imaging: Investigating ADH expression in tumors, which can be variable and have prognostic implications.
- Pharmacokinetic and pharmacodynamic studies: Studying the in vivo binding and displacement of fomepizole and other ADH inhibitors.
- Toxicology studies: Assessing the in vivo effects of toxins that are metabolized by ADH.

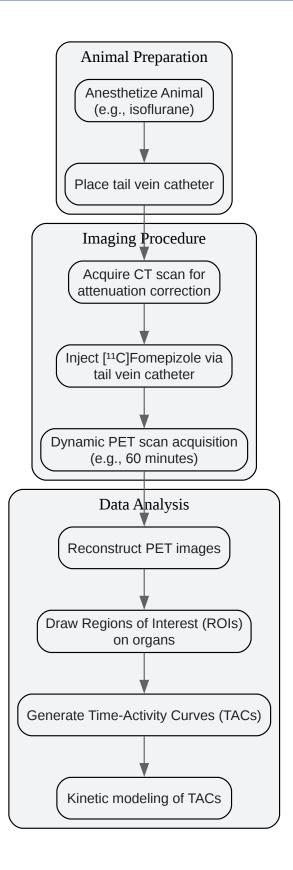
# Methodology Proposed Radiosynthesis of [11C]Fomepizole

The proposed radiosynthesis of [¹¹C]fomepizole involves the N-methylation of a suitable precursor, 4-methylpyrazole, using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it suitable for PET imaging studies.

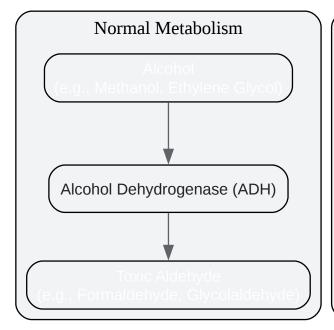


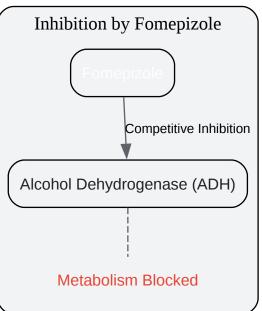












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